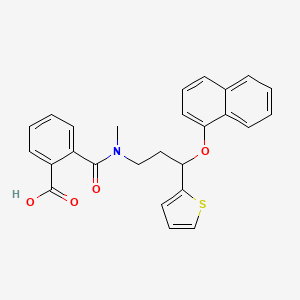
Duloxetine IMpurity 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Duloxetine Phthalamide is a chemical compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. (S)-Duloxetine Phthalamide is particularly significant due to its potential therapeutic properties and its role as an intermediate in the synthesis of other biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Duloxetine Phthalamide typically involves the condensation of phthalic anhydride with primary amines. One common method is the Gabriel synthesis, where phthalimide is converted into its potassium salt by treatment with alcoholic potassium hydroxide. This potassium phthalimide then reacts with an alkyl halide to form the desired phthalimide derivative .
Industrial Production Methods
Industrial production of (S)-Duloxetine Phthalamide often employs large-scale synthesis techniques that ensure high yield and purity. The process may involve the use of metal catalysts or metal-free systems to facilitate the formation of the phthalimide core. For instance, the use of tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) has been reported to achieve efficient C–N bond formation via intramolecular cyclization .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Duloxetine Phthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-bromophthalimide when treated with bromine and a base.
Reduction: Reduction reactions can convert the phthalimide group into primary amines.
Substitution: The phthalimide group can be substituted with different alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Bromine and sodium hydroxide are commonly used for oxidation reactions.
Reduction: Hydrazine or dimethylamine can be used to reduce phthalimide derivatives to primary amines.
Substitution: Alkyl halides and potassium hydroxide are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-substituted phthalimides, primary amines, and various alkyl or aryl derivatives of phthalimide.
Wissenschaftliche Forschungsanwendungen
(S)-Duloxetine Phthalamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-Duloxetine Phthalamide involves its interaction with specific molecular targets and pathways. For instance, phthalimide derivatives are known to inhibit histone deacetylase (HDAC), which plays a role in regulating gene expression . Additionally, the compound may interact with other cellular proteins and enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: A well-known phthalimide derivative with immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another phthalimide derivative used in the treatment of multiple myeloma.
Apremilast: A phthalimide derivative used to treat psoriasis and psoriatic arthritis.
Uniqueness
(S)-Duloxetine Phthalamide is unique due to its specific structural features and potential therapeutic applications. Unlike other phthalimide derivatives, it may exhibit distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C26H23NO4S |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
2-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C26H23NO4S/c1-27(25(28)20-11-4-5-12-21(20)26(29)30)16-15-23(24-14-7-17-32-24)31-22-13-6-9-18-8-2-3-10-19(18)22/h2-14,17,23H,15-16H2,1H3,(H,29,30) |
InChI-Schlüssel |
QYWSULHSCQVWPV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)


![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)
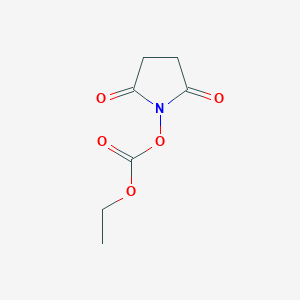
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
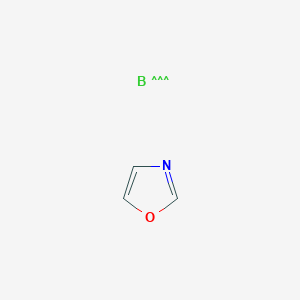
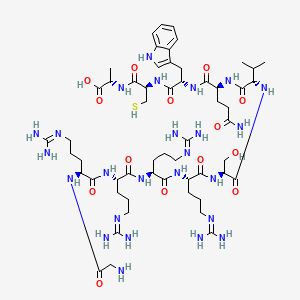
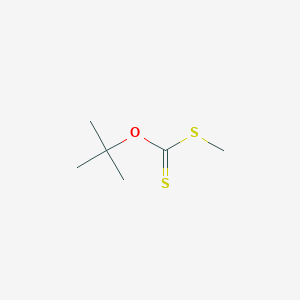
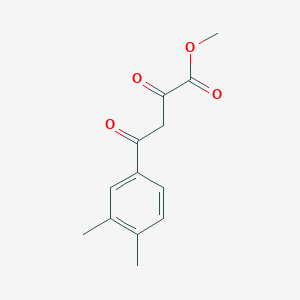
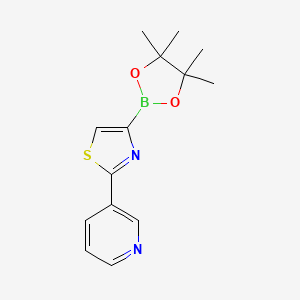
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
